1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a propynyl group, a pyrimidine ring, an oxadiazole ring, and a piperidine ring .
Molecular Structure Analysis
The molecule likely has several interesting features due to its functional groups. For example, the oxadiazole ring could form intramolecular hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the propynyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .Aplicaciones Científicas De Investigación
Anticancer Potential
A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties. These compounds, including structures similar to the query compound, showed promising results against cancer cell lines. The study identified compounds with low IC50 values, indicating strong anticancer activity compared to doxorubicin, a standard reference drug used in cancer treatment. This suggests that such compounds could be potential candidates for further cancer therapy research (Rehman et al., 2018).
Tubulin Inhibition and Antiproliferative Effects
Another study discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents, acting as tubulin inhibitors. This finding was supported by biological activity profile studies and biochemical assays with pure tubulin. The compounds demonstrated increased numbers of mitotic cells after treatment, indicating their potential as anticancer agents by inhibiting tubulin, a critical protein in cell division (Krasavin et al., 2014).
Potential Antipsychotic Agents
Heterocyclic analogs, including those structurally related to the query compound, were evaluated as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and for their ability to antagonize specific behavioral responses in animal models. The findings indicated that certain derivatives exhibited potent in vivo activities, suggesting their potential as backup compounds to established antipsychotic medications (Norman et al., 1996).
Antimicrobial and Antienzymatic Activities
Research into the microwave-assisted synthesis of hybrid molecules containing structural elements related to the query compound explored their biological activities. The study evaluated antimicrobial, antilipase, and antiurease activities of these compounds, identifying several with good to moderate activity against test microorganisms. This highlights the potential for developing new therapeutic agents targeting microbial infections and enzyme-related disorders (Başoğlu et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, bearing structural resemblance to the query compound, were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase. One compound demonstrated promising activity in vitro, suggesting potential application in tuberculosis treatment (Jeankumar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-11-23-12-4-3-6-13(23)17(24)20-10-7-14-21-16(22-25-14)15-18-8-5-9-19-15/h1,5,8-9,13H,3-4,6-7,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIAPKSVWABEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.